REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:29]=[CH:30][CH:31]=1)[O:5][C:6]1[C:7]2[S:28][CH:27]=[CH:26][C:8]=2[N:9]=[C:10]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([N:19]3[CH2:24][CH2:23][N:22]([CH3:25])[CH2:21][CH2:20]3)=[CH:15][CH:14]=2)[N:11]=1.C([O-])(O)=O.[Na+].[O:37]1C[CH2:40][CH2:39][CH2:38]1.C(Cl)(=O)C=C>O>[CH3:25][N:22]1[CH2:21][CH2:20][N:19]([C:16]2[CH:15]=[CH:14][C:13]([NH:12][C:10]3[N:11]=[C:6]([O:5][C:4]4[CH:3]=[C:2]([NH:1][C:38](=[O:37])[CH:39]=[CH2:40])[CH:31]=[CH:30][CH:29]=4)[C:7]4[S:28][CH:27]=[CH:26][C:8]=4[N:9]=3)=[CH:18][CH:17]=2)[CH2:24][CH2:23]1 |f:1.2|
|
Name
|
|
Quantity
|
3.69 mmol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(OC=2C3=C(N=C(N2)NC2=CC=C(C=C2)N2CCN(CC2)C)C=CS3)C=CC1
|
Name
|
|
Quantity
|
11.07 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.69 mmol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
slowly at 0° C. with stirring for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture was distilled with dichloromethane
|
Type
|
WASH
|
Details
|
washed with sat. NaHCO3 aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
distilled under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was separated by column chromatography (chloroform:methanol=20:1 (volume ratio))
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=CC=C(C=C1)NC=1N=C(C2=C(N1)C=CS2)OC=2C=C(C=CC2)NC(C=C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |